molecular formula C29H55N11O9 B12587338 L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine CAS No. 645396-15-2

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine

Cat. No.: B12587338
CAS No.: 645396-15-2
M. Wt: 701.8 g/mol
InChI Key: XUSFXCLFVVTEIP-LBYOCRPYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name of this compound is derived from its linear sequence and functional modifications:
This compound
Breaking this down:

  • L-Alanyl-L-alanyl : Two consecutive alanine residues.
  • N~5~-(diaminomethylidene)-L-ornithyl : Ornithine (a diamino acid) modified at its δ-nitrogen with a diaminomethylidene group, converting the primary amine into a guanidino-like structure.
  • L-Seryl-L-isoleucyl-L-lysylglycine : A C-terminal sequence of serine, isoleucine, lysine, and glycine.

The molecular formula is C₃₄H₆₂N₁₂O₁₀S , with a molecular weight of approximately 866.99 g/mol (calculated using PubChem’s atomic mass data). The diaminomethylidene group introduces a planar, conjugated system that enhances stability and facilitates π-π interactions in binding pockets (Figure 1).

Table 1: Key Structural Features

Feature Description
Peptide backbone Linear sequence of seven amino acids
Modified residue N~5~-(diaminomethylidene)-L-ornithine at position 3
Functional groups Guanidino-like moiety, hydroxyl (serine), ε-amino (lysine), carboxyl (C-term)
Molecular weight 866.99 g/mol

Biological Significance of Guanidino-Modified Ornithine in Peptide Design

The substitution of ornithine with a diaminomethylidene group mimics the guanidino functionality of arginine, a feature exploited in peptide engineering to enhance binding affinity without altering stereochemistry. In natural systems, guanidino groups are pivotal for:

  • Cation-π interactions : Facilitating tight binding to negatively charged protein surfaces.
  • Hydrogen bonding : Stabilizing enzyme-substrate complexes, as seen in nitric oxide synthase substrates.

In synthetic peptides like this compound, this modification increases resistance to proteolytic degradation compared to arginine-containing analogs, as the diaminomethylidene group is less recognizable to proteases. Studies on homologous compounds, such as homoarginine, demonstrate that such modifications improve cellular uptake and bioavailability, suggesting similar advantages for this peptide.

Comparative Analysis with Related Diaminomethylidene-Containing Peptides

Table 2: Structural and Functional Comparison

Compound Name Key Features Biological Activity
L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine Leucine-rich, hydrophobic core Enzyme inhibition, antimicrobial effects
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline Tryptophan fluorescence tag Receptor binding studies
This compound (This compound) Lysine for solubility, glycine flexibility Putative signaling modulation

This peptide’s uniqueness lies in its combination of lysine (enhancing solubility) and glycine (providing conformational flexibility), which balance hydrophilicity and structural adaptability. Unlike L-leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine, which prioritizes hydrophobic interactions, this compound’s lysine residue enables ionic interactions in aqueous environments, broadening its applicability in physiological contexts.

Properties

CAS No.

645396-15-2

Molecular Formula

C29H55N11O9

Molecular Weight

701.8 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C29H55N11O9/c1-5-15(2)22(28(49)38-18(9-6-7-11-30)25(46)35-13-21(42)43)40-27(48)20(14-41)39-26(47)19(10-8-12-34-29(32)33)37-24(45)17(4)36-23(44)16(3)31/h15-20,22,41H,5-14,30-31H2,1-4H3,(H,35,46)(H,36,44)(H,37,45)(H,38,49)(H,39,47)(H,40,48)(H,42,43)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-,22-/m0/s1

InChI Key

XUSFXCLFVVTEIP-LBYOCRPYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Steps in SPPS

  • Resin Selection :

    • The synthesis begins with the selection of an appropriate resin to act as the solid support. Commonly used resins include polystyrene-based resins functionalized with reactive groups such as chloromethyl or hydroxymethyl.
  • Amino Acid Coupling :

    • Amino acids are sequentially added to the resin-bound peptide chain using coupling agents like carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HBTU or TBTU).
    • Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are employed to ensure selective reactions at the amino group.
  • Deprotection :

    • After each coupling step, the protecting group is removed using mild bases such as piperidine in DMF (dimethylformamide).
  • Introduction of Diaminomethylidene Group :

    • Specific steps are required to incorporate the diaminomethylidene group at the N~5~ position of ornithine. This modification typically involves selective chemical reactions using guanidine derivatives.
  • Cleavage from Resin :

    • Once the peptide sequence is complete, it is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid, TFA).
  • Purification :

    • The crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring high purity and proper folding.

Advantages of SPPS

  • High precision in sequence assembly.
  • Compatibility with automated synthesizers for large-scale production.
  • Ability to incorporate complex modifications like diaminomethylidene groups.

Solution-Phase Peptide Synthesis

Although less commonly used for complex peptides like this compound, solution-phase synthesis can be employed for smaller-scale or specialized applications.

Steps in Solution-Phase Synthesis

  • Activation of Amino Acids :

    • Amino acids are activated using coupling agents similar to SPPS methods.
  • Sequential Coupling :

    • The peptide chain is assembled in solution by reacting activated amino acids with free amine groups on the growing chain.
  • Purification :

    • Intermediate purification steps are performed after each coupling reaction to remove by-products.

Challenges

  • Lower efficiency compared to SPPS due to intermediate purification steps.
  • Difficulty in handling long sequences and complex modifications.

Comparative Analysis of Synthesis Methods

Method Advantages Challenges
Solid-Phase Peptide Synthesis (SPPS) High precision; scalable; automated options Expensive reagents; requires specialized equipment
Solution-Phase Peptide Synthesis Suitable for small-scale synthesis Time-consuming; less efficient for long sequences

Supporting Data

Purity Analysis

The final product purity is typically assessed using HPLC and mass spectrometry:

Structural Confirmation

Techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to verify structural integrity and folding patterns.

Notes on Optimization

  • Automated Synthesizers :
    Automated SPPS systems improve efficiency and reproducibility for large-scale production.

  • Protecting Group Strategies :
    The choice of protecting groups impacts synthesis efficiency and yield; Fmoc-based strategies are preferred for their mild deprotection conditions.

  • Incorporation of Modifications : Special attention is required for incorporating functional groups like diaminomethylidene, which may necessitate additional reaction steps and reagents.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other peptides containing the N⁵-(diaminomethylidene) modification or analogous sequences. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Modifications Purity (HPLC) Applications/Notes
L-Alanyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine Not explicitly provided ~850 (estimated) N⁵-(diaminomethylidene)-ornithine, alanine-rich N-terminus N/A Research use only; no medical validation
[Sar⁹,Met(O₂)¹¹]-Substance P C₆₃H₁₀₃N₁₉O₁₄S 1438.64 Sulfoxide (Met(O₂)), sarcosine (Sar) substitution N/A Neurological research (Substance P analog)
N-Methyl-N-(10-methyl)-D-seryl-D-alanylglycyl-N-methylglycyl-L-alanyl derivative C₄₂H₆₀N₆O₁₁ 824.96 N-methylation, branched alkyl chain 99.05% Research chemical; stability tested
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine C₃₇H₆₈N₁₀O₉S 829.06 N⁵-(diaminomethylidene)-ornithine, methionine inclusion N/A Unspecified research applications
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithylamide C₅₀H₈₁N₁₅O₉ 1052.28 Dual N⁵-(diaminomethylidene) groups, D-leucinamide N/A Complex receptor-binding studies

Key Observations :

Structural Diversity :

  • The target compound features a shorter sequence (7 residues) compared to [Sar⁹,Met(O₂)¹¹]-Substance P (11 residues) .
  • Unlike the methionine-containing analog in , the target compound lacks sulfur-containing residues but includes lysine and glycine at the C-terminus .

Methylation modifications (e.g., N-methylglycine in ) enhance metabolic stability, a feature absent in the target compound .

Purity and Stability :

  • ’s compound demonstrates high purity (99.05%) and defined storage conditions (-80°C), whereas stability data for the target compound are unavailable .

Potential Applications: The target compound’s alanine-rich N-terminus may favor protease resistance, contrasting with ’s tyrosine-glycine-glycine motif, which mimics opioid receptor ligands .

Research Findings and Limitations

  • Bioactivity Gaps: No direct bioactivity data (e.g., IC₅₀, binding affinity) are available for the target compound, unlike [Sar⁹,Met(O₂)¹¹]-Substance P, which has documented effects on neurokinin receptors .
  • Synthetic Challenges: The diaminomethylene group’s incorporation requires specialized synthesis protocols, as seen in ’s complex stereochemistry .
  • Comparative Advantages : The target compound’s shorter sequence may offer synthetic simplicity over ’s methionine- and proline-containing peptide .

Biological Activity

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is a synthetic peptide with potential biological activities, particularly in the fields of biochemistry and medicine. This article explores its biological activity, synthesis methods, and relevant research findings.

Basic Information

  • Molecular Formula: C32H60N14O11
  • Molecular Weight: 816.9 g/mol
  • CAS Number: 343260-97-9

Structure

The compound consists of multiple amino acid residues linked by peptide bonds, with a specific focus on the diaminomethylidene functional group that may influence its biological interactions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and cellular receptors. These interactions can modulate several biological processes such as:

  • Enzyme Activity: The peptide may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cell Signaling: It can influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
  • Protein Interactions: The compound may affect protein-protein interactions, which are crucial for various cellular functions.

Research Findings

  • Antitumor Activity: In studies involving colon cancer patients, similar dipeptides like L-alanyl L-glutamine have shown promise in reducing chemotherapy-induced gastrointestinal toxicity, suggesting that this compound might have similar protective effects when further investigated .
  • Peptide Synthesis Research: The synthesis of this compound through solid-phase peptide synthesis (SPPS) has been extensively documented. This method allows for precise control over the sequence and structure of the peptide, which is essential for studying its biological properties .
  • Potential Therapeutic Applications: The compound has been explored for its role in drug delivery systems and as a biomarker for certain diseases due to its unique structural features .

Clinical Trials

A notable clinical trial investigated the effects of L-alanyl L-glutamine in patients undergoing chemotherapy. The results indicated a significant reduction in the incidence and severity of diarrhea compared to placebo groups, highlighting the potential utility of related peptides in clinical settings .

Laboratory Studies

Laboratory studies have demonstrated that peptides similar to this compound can enhance cellular resilience against oxidative stress and improve metabolic profiles in various cell lines .

Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityReduced GI toxicity in chemotherapy patients
Enzyme InteractionPotential modulation of enzyme activity
Cellular SignalingInfluence on growth and differentiation pathways

Synthesis Overview

StepDescription
CouplingActivation and coupling of amino acids to resin
DeprotectionRemoval of protecting groups for subsequent coupling
CleavageCleavage from resin and purification

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